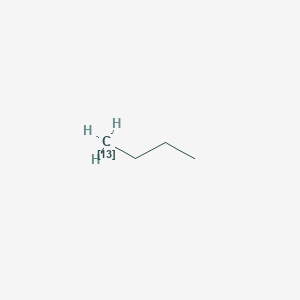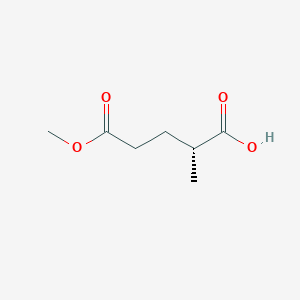
Butane-1-13C
Übersicht
Beschreibung
Butane-1-13C is a labeled isotope of butane, where the first carbon atom is replaced with the carbon-13 isotope. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to the unique properties of the carbon-13 isotope, which allows for detailed structural analysis of organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the catalytic conversion of ethanol into butane, where ethanol is first converted into 1,3-butadiene and then hydrogenated to form butane . The carbon-13 isotope can be introduced at the ethanol stage, ensuring that the final butane product contains the labeled carbon atom.
Industrial Production Methods
Industrial production of Butane-1-13C involves similar processes but on a larger scale. The use of specialized catalysts and reaction conditions ensures high yield and purity of the labeled compound. The process typically involves the use of ethanol derived from biomass, which is then converted into butane through a series of catalytic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied using NMR spectroscopy to understand the behavior of the carbon-13 isotope in different chemical environments.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromic acid, resulting in the formation of butanone or butanoic acid.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum, converting this compound into butane-2-13C.
Substitution: Halogenation reactions using reagents like chlorine or bromine can substitute hydrogen atoms in this compound with halogen atoms, forming compounds like 1-chlorobutane-13C.
Major Products
The major products of these reactions include butanone-13C, butanoic acid-13C, butane-2-13C, and halogenated butane derivatives. These products are often used in further chemical synthesis and analysis.
Wissenschaftliche Forschungsanwendungen
Butane-1-13C is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in NMR spectroscopy, where the carbon-13 isotope provides detailed information about molecular structures and dynamics .
Chemistry
In chemistry, this compound is used to study reaction mechanisms and molecular interactions. The carbon-13 isotope allows researchers to track the movement of carbon atoms within a molecule, providing insights into reaction pathways and intermediate species.
Biology
In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. The labeled carbon atom can be traced through various biochemical reactions, helping to elucidate the roles of different enzymes and metabolites.
Medicine
In medicine, this compound is used in metabolic studies and diagnostic imaging. The carbon-13 isotope can be incorporated into metabolic substrates, allowing researchers to study metabolic disorders and disease mechanisms.
Industry
In industry, this compound is used in the development of new materials and chemical processes. The labeled compound provides valuable information about the behavior of carbon atoms in different industrial processes, aiding in the optimization of reaction conditions and product yields.
Wirkmechanismus
The mechanism of action of Butane-1-13C involves the unique properties of the carbon-13 isotope. In NMR spectroscopy, the carbon-13 nucleus interacts with the magnetic field, producing distinct signals that provide information about the molecular structure and environment . The labeled carbon atom can also participate in various chemical reactions, allowing researchers to study reaction mechanisms and pathways in detail.
Vergleich Mit ähnlichen Verbindungen
Butane-1-13C is unique due to the presence of the carbon-13 isotope, which distinguishes it from other butane derivatives. Similar compounds include:
Butane-2-13C: Where the second carbon atom is labeled with carbon-13.
Propane-13C: A three-carbon alkane with a carbon-13 isotope.
Pentane-13C: A five-carbon alkane with a carbon-13 isotope.
These compounds are also used in NMR spectroscopy and other research applications, but this compound is particularly valuable for studying reactions and processes involving the first carbon atom in the butane molecule .
Eigenschaften
IUPAC Name |
(113C)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468153 | |
| Record name | Butane-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22612-53-9 | |
| Record name | Butane-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22612-53-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














